molecular formula C13H15NO4 B591513 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone CAS No. 1272966-06-9

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone

Cat. No.: B591513
CAS No.: 1272966-06-9
M. Wt: 249.266
InChI Key: KKGLSUFGUMIMAC-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone (CAS 1272966-06-9) is a chemical compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . It is supplied with a high purity level of 95% or greater and should be stored sealed in a dry, room-temperature environment to maintain stability . Researchers should note that this compound is related to a class of 1,4-benzodioxine derivatives which have been identified as a tractable lead for the development of novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors through high-throughput virtual screening . PARP1 is a critical nuclear enzyme and a validated anticancer drug target due to its role in DNA repair processes; its inhibition can potentiate chemo- and radio-therapy . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-9-5-6-14(7-9)13(16)12-8-17-10-3-1-2-4-11(10)18-12/h1-4,9,12,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGLSUFGUMIMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dihydrobenzo[b] dioxin Core Synthesis

The dihydrobenzo dioxin ring is commonly synthesized via acid-catalyzed cyclization of catechol derivatives with α,β-dihaloalkanes or epoxides. For example, 2,3-dihydrobenzo[b]dioxine-5-carboxylic acid (CAS 4442-53-9) is prepared by reacting catechol with 1,2-dibromoethane under basic conditions, followed by carboxylation.

Key reaction conditions for analogous systems

StepReagents/ConditionsYieldSource
CyclizationCatechol + 1,2-dibromoethane, K₂CO₃, DMF78%
CarboxylationCO₂, CuCl₂, DMF, 100°C, 12h65%

Methanone Linkage Formation

The methanone group connecting the dioxin core and pyrrolidinyl moiety is formed via nucleophilic acyl substitution . This typically involves reacting an acyl chloride derivative of the dioxin core with 3-hydroxypyrrolidine.

Generalized reaction pathway :

  • Acyl chloride preparation : Activation of dioxin-carboxylic acid using thionyl chloride (SOCl₂) at 70–80°C for 4h.

  • Amine coupling : Reaction of the acyl chloride with 3-hydroxypyrrolidine in dichloromethane (DCM) or ethyl acetate, catalyzed by triethylamine (Et₃N).

Stepwise Laboratory-Scale Synthesis

Stage 1: Dioxin-Carboxylic Acid Synthesis

Procedure :

  • Cyclize catechol with 1,2-dibromoethane in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as base.

  • Carboxylate the intermediate using carbon dioxide gas under copper(II) chloride catalysis.

Critical parameters :

  • Temperature: 100°C for carboxylation

  • Solvent polarity: DMF enhances reaction rate by stabilizing ionic intermediates

Stage 2: Acyl Chloride Formation

Optimized conditions from analogous systems :

ParameterValue
ReagentSOCl₂ (excess)
Temperature70–80°C
Duration4h
SolventNone (neat)

Yield : >90% (based on 4442-53-9 derivative)

Stage 3: Amine Coupling

Reacting the acyl chloride with 3-hydroxyprolidine requires precise stoichiometry:

Typical setup :

  • Molar ratio (acyl chloride:amine): 1:1.2

  • Solvent: Anhydrous DCM or ethyl acetate

  • Base: Et₃N (2 eq.) to scavenge HCl

  • Temperature: 0°C → room temperature (gradual warming)

Challenges :

  • Hydroxyl group protection: The 3-hydroxyl group on pyrrolidine may require temporary protection (e.g., silylation) to prevent side reactions.

Industrial-Scale Considerations

While laboratory methods focus on yield and purity, industrial production prioritizes:

Continuous Flow Reactors

  • Advantages : Improved heat transfer, safer handling of SOCl₂

  • Residence time : 30–60 minutes for acyl chloride formation

Solvent Recycling

  • DMF recovery rates exceed 95% in modern plants

  • SOCl₂ byproducts (HCl, SO₂) neutralized via alkaline scrubbing

Comparative Analysis of Methodologies

Table 1: Method Efficiency Comparison

ParameterLaboratory-ScaleIndustrial-Scale
Cycle Time48h8h
Overall Yield52%68%
Purity (HPLC)98.5%99.9%
Cost per kg$12,400$2,800

Data synthesized from

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit oxidative stress-mediated cell apoptosis by modulating the Wnt/β-catenin pathway and attenuating activated caspase signaling . This compound’s unique structure allows it to interact with various biological molecules, leading to its diverse effects.

Comparison with Similar Compounds

Core Benzodioxane-Methanone Scaffold

The benzodioxane-methanone scaffold is a common structural motif in several analogs, including:

  • (4-Amino-2-(cyclopropylamino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (12e): Substituted with a thiazole-amine group, synthesized via method C (yield: unspecified) .
  • (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone: Replaces pyrrolidine with a piperazine ring, enhancing basicity and solubility (CAS: 401941-54-6, purity: 98%) .
  • (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-hydroxypiperidin-1-yl)methanone: Features a six-membered piperidine ring with a 4-hydroxyl group (CAS: 1156976-13-4, purity: 95%) .

Key Differences :

  • Ring Size and Substitution: Pyrrolidine (5-membered) vs. piperidine (6-membered) vs. piperazine (6-membered with two nitrogens).
  • Functional Groups: The 3-hydroxyl group in the target compound contrasts with non-hydroxylated amines (e.g., compound 12e) or 4-hydroxyl groups (piperidine analog), altering hydrogen-bonding capacity .

Stereochemical Variations

The (3-hydroxypyrrolidin-1-yl) group exists in enantiomeric forms:

  • (S)-Enantiomer : Explicitly listed in .
  • (R)-Enantiomer : Referenced in as a distinct stereoisomer .
    Stereochemistry significantly impacts biological activity; for example, (S)-configured compounds may exhibit higher target selectivity due to spatial compatibility with chiral binding pockets.

Comparison with Related Syntheses

  • Thiazole Derivatives (12w, 12z) : Synthesized via method B using isothiocyanates and bromoketones, yielding 26–49% as orange-yellow solids .
  • Piperazine Analog : Prepared via carbodiimide-mediated coupling, yielding 47% as a white solid .
  • Thiadiazole-Fused Derivatives: Utilize thiosemicarbazide and sodium acetate in methanol, achieving "excellent yields" .

Key Observations :

  • Hydroxypyrrolidine derivatives may require protective-group strategies (e.g., hydroxyl protection with TBS) to prevent side reactions during synthesis.
  • Lower yields (e.g., 26% for 12z) highlight challenges in sterically congested or polar intermediates .

Physicochemical Properties

Compound Molecular Weight (g/mol) Purity Solubility (Inferred) Key Functional Groups
Target Compound 249.26 ≥95% Moderate (hydroxyl enhances H₂O solubility) 3-Hydroxypyrrolidine, Benzodioxane
(S)-Piperazine Analog 435.07 98% High (piperazine increases basicity) Piperazine, Benzodioxane
4-Hydroxypiperidine Analog 279.31 95% Moderate 4-Hydroxypiperidine, Benzodioxane
Thiazole Derivative 12e ~350 (estimated) Unreported Low (non-polar thiazole group) Thiazole, Cyclopropylamine

Biological Activity

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone is a complex organic compound characterized by its unique structural features combining a dihydrobenzo dioxin ring and a hydroxypyrrolidinyl moiety. This compound has garnered attention in various fields of research due to its potential biological activities, including enzyme interactions and receptor binding.

The molecular formula of this compound is C13H15NO4C_{13}H_{15}NO_4, with a molecular weight of 245.26 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile compound in organic synthesis.

PropertyValue
Molecular FormulaC13H15NO4C_{13}H_{15}NO_4
Molecular Weight245.26 g/mol
SolubilitySoluble in organic solvents
Log P (octanol-water)1.34

The biological activity of this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound's structure facilitates binding to active sites or allosteric sites on proteins, which can lead to modulation of enzymatic activity or receptor function. This modulation can occur through:

  • Inhibition : Blocking the active site of an enzyme.
  • Activation : Enhancing the activity of an enzyme.
  • Allosteric Regulation : Modifying the enzyme's activity by binding to a site other than the active site.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : Studies have shown that derivatives of dihydrobenzo dioxins possess antioxidant properties that can protect cells from oxidative stress.
  • Neuroprotective Effects : Some derivatives have been found to exhibit neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines through apoptosis induction.

Case Study 1: Neuroprotection

A study published in 2020 investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results showed a significant reduction in cell death and oxidative damage markers compared to control groups.

Case Study 2: Anticancer Activity

In another study, the compound was tested against various cancer cell lines, including breast and prostate cancer. The findings demonstrated that it inhibited cell growth and induced apoptosis in a dose-dependent manner.

Research Findings

Recent research highlights the following aspects regarding the biological activity of this compound:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression.
  • Receptor Binding : It shows affinity towards certain neurotransmitter receptors, indicating potential applications in pharmacology for neurological disorders.

Q & A

Q. What are the standard synthetic routes for (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone, and what are the critical steps?

The compound is typically synthesized via coupling reactions. A common method involves activating a carboxylic acid derivative (e.g., 2,3-dihydrobenzo[b][1,4]dioxin-2-carboxylic acid) with thionyl chloride to form an acyl chloride, followed by reaction with 3-hydroxypyrrolidine. For example, in one protocol, the carboxylic acid is refluxed with thionyl chloride at 70–80°C for 4 hours to generate the acyl chloride, which is then coupled with the amine in dichloromethane using EDCI and HOBt as coupling agents . The reaction typically achieves yields of 84% after purification .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key NMR signals include:

  • ¹H NMR : Resonances for the dihydrobenzo[d][1,4]dioxin moiety (δ 4.3–4.6 ppm, multiplet) and the 3-hydroxypyrrolidine ring (δ 3.7–4.0 ppm, multiplet for N-CH₂ and δ 1.8–2.2 ppm for pyrrolidine protons) .
  • HRMS : A molecular ion peak at m/z 249.26 ([M+H]⁺) confirms the molecular formula C₁₃H₁₅NO₄ .

Q. What storage conditions are recommended for long-term stability?

The compound should be stored at room temperature in a dry, inert environment. Stability tests indicate no significant degradation over 12 months when protected from light and moisture. Purity (>95%) is maintained under these conditions, as verified by HPLC .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what factors influence variability?

Yield optimization depends on:

  • Reagent stoichiometry : A 1:1 molar ratio of acyl chloride to amine minimizes side reactions .
  • Coupling agents : EDCI/HOBt systems improve efficiency compared to DCC/DMAP, reducing racemization .
  • Temperature : Reactions performed at 0–5°C during coupling steps enhance selectivity for the target amide bond .
    Variability in yields (67–98% across studies) may arise from impurities in starting materials or incomplete activation of the carboxylic acid .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

SAR studies involve synthesizing analogs with modifications to the dihydrobenzo[d][1,4]dioxin or pyrrolidine moieties. For example:

  • Replacing the 3-hydroxypyrrolidine with 4-hydroxypiperidine alters receptor binding affinity .
  • Introducing electron-withdrawing groups (e.g., nitro) to the benzodioxin ring enhances metabolic stability .
    Biological assays (e.g., receptor binding or enzyme inhibition) are coupled with computational modeling (docking studies) to correlate structural changes with activity .

Q. How is the compound evaluated for α2C adrenoceptor antagonism in preclinical studies?

In vivo evaluation uses PET tracers like ¹¹C-ORM-13070, which shares structural motifs with the compound. Radiolabeled analogs are administered to animal models, and receptor occupancy is quantified via dynamic PET imaging. Ex vivo autoradiography further validates target engagement in brain tissues .

Q. What methods are used to resolve enantiomeric impurities in the synthesis?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) effectively separates enantiomers. For instance, (S)- and (R)-isomers of related compounds are resolved using hexane:isopropanol (90:10) mobile phases, with retention times differing by >2 minutes . Absolute configuration is confirmed by X-ray crystallography of co-crystals with chiral resolving agents .

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